N-(3,5-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC15214180
Molecular Formula: C22H22N4
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N4 |
|---|---|
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | N-(3,5-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C22H22N4/c1-14-10-15(2)12-19(11-14)24-20-13-16(3)23-22-17(4)21(25-26(20)22)18-8-6-5-7-9-18/h5-13,24H,1-4H3 |
| Standard InChI Key | KQPAPBSCWZOXQG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)NC2=CC(=NC3=C(C(=NN23)C4=CC=CC=C4)C)C)C |
Introduction
N-(3,5-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This class of compounds is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound , due to its structural complexity and potential pharmacological applications, has garnered interest in the scientific community.
Synthesis
The synthesis of such compounds typically involves multi-step reactions, including condensation and cyclization processes. For instance, the formation of the pyrazolo[1,5-a]pyrimidine core often starts with the reaction of a pyrazole derivative with a suitable pyrimidine precursor. The introduction of the phenyl and dimethylphenyl groups can be achieved through various coupling reactions.
Biological Activities
Pyrazolo[1,5-a]pyrimidines have been studied for their potential biological activities, which can include:
-
Anticancer Activity: Some derivatives have shown promising results in inhibiting cancer cell growth.
-
Antimicrobial Activity: These compounds have been tested against various bacterial and fungal strains.
-
Anti-inflammatory Activity: They may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Potential Applications
Given the potential biological activities of pyrazolo[1,5-a]pyrimidines, N-(3,5-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine could be explored for applications in medicine, particularly in oncology, infectious diseases, and inflammatory conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume